

An In-depth Technical Guide to GSK2945: A Modulator of REV-ERB α

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Compound of Interest

Compound Name: GSK2945

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Abstract

GSK2945 is a synthetic small molecule ligand developed to target the nuclear receptor REV-ERB α , a key component of the circadian clock machinery and a regulator of metabolic and inflammatory pathways. While initially explored as a REV-ERB α agonist with an improved pharmacokinetic profile for in vivo studies, emerging evidence suggests a more complex, context-dependent role, with reports indicating both agonistic and antagonistic activities. This technical guide provides a comprehensive overview of the current understanding of **GSK2945**, including its mechanism of action, available (though limited) quantitative data, and relevant experimental methodologies. A significant challenge in the field is the lack of publicly available, detailed quantitative data on **GSK2945**'s binding affinity and functional potency, as well as specific in-use experimental protocols. This guide synthesizes the available information and highlights the existing knowledge gaps to inform future research and development efforts.

Introduction

The nuclear receptor REV-ERB α (also known as NR1D1) is a transcriptional repressor that plays a pivotal role in regulating the core circadian clock, metabolism, and inflammatory responses.^[1] It functions by recruiting co-repressor complexes, such as those containing Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3), to the regulatory regions of its target genes.^[1] The discovery of synthetic ligands that can modulate

REV-ERB α activity has opened new avenues for therapeutic intervention in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer.

GSK2945 emerged as a second-generation REV-ERB α ligand, developed with the aim of improving upon the pharmacokinetic properties of earlier compounds like GSK4112.[1][2] While initially characterized as an agonist, subsequent studies have revealed a more nuanced activity profile, with some reports suggesting that **GSK2945** can exhibit both agonistic and antagonistic effects depending on the specific cellular or tissue context.[3] This dual activity presents both challenges and opportunities for its therapeutic application and underscores the need for a thorough understanding of its molecular pharmacology.

Mechanism of Action of REV-ERB α

REV-ERB α is a key negative regulator of the circadian clock. The core clock mechanism involves a transcription-translation feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription.

REV-ERB α adds another layer of regulation to this core loop. It directly represses the transcription of Bmal1 by binding to REV-ERB response elements (ROREs) in its promoter. By activating REV-ERB α , agonists enhance this repression, leading to a decrease in Bmal1 expression. Conversely, antagonists would block this repression, resulting in an increase in Bmal1 levels.

Beyond its role in the circadian clock, REV-ERB α regulates a wide array of genes involved in lipid and glucose metabolism, adipogenesis, and inflammation. For instance, REV-ERB α activation has been shown to suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[2]

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Quantitative Data for GSK2945

A significant limitation in the current public-domain literature is the absence of detailed quantitative data for **GSK2945**. While it is often cited as a REV-ERB α ligand, specific values for its binding affinity (K_i , K_d) and functional potency as either an agonist (EC_{50}) or an antagonist (IC_{50}) are not readily available in peer-reviewed publications. This lack of data makes direct comparisons with other well-characterized REV-ERB α modulators, such as GSK4112 and SR9009, challenging.

Table 1: Summary of Publicly Available Quantitative Data for **GSK2945**

Parameter	Value	Comments
Binding Affinity (K_i/K_d)	Not Publicly Available	-
Agonist Potency (EC_{50})	Not Publicly Available	-
Antagonist Potency (IC_{50})	Not Publicly Available	One study suggests potential antagonist activity, but no quantitative data is provided. [4]
Pharmacokinetics	Improved profile for in vivo testing compared to earlier compounds. [1] [2]	Specific parameters such as C_{max} , T_{max} , half-life, and oral bioavailability are not detailed in the available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically utilizing **GSK2945** are scarce in the published literature. However, based on the methodologies used for other REV-ERB α ligands, the following general protocols can be adapted for the characterization of **GSK2945**'s activity.

REV-ERB α Reporter Gene Assay

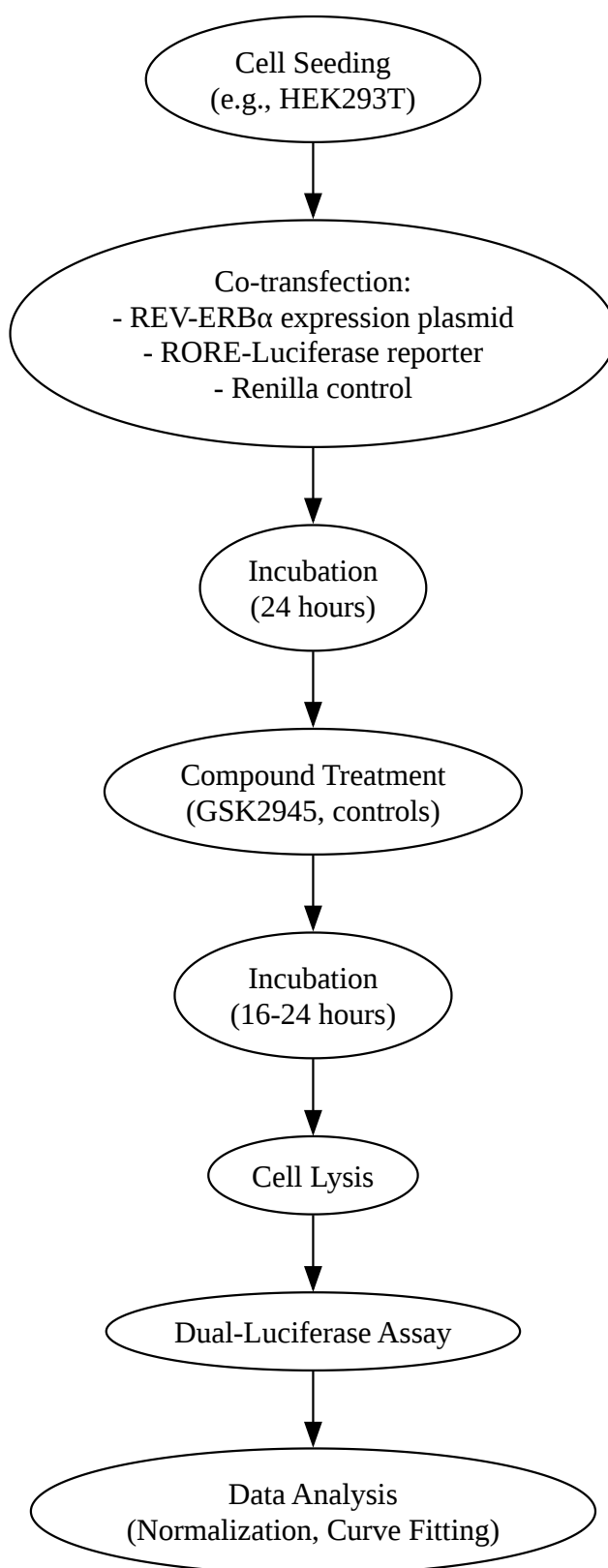
This assay is used to determine the functional activity of a compound on REV-ERB α -mediated transcriptional repression.

Objective: To measure the agonist or antagonist activity of **GSK2945** on REV-ERB α .

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing REV-ERB response elements (ROREs). In the presence of a REV-ERB α agonist, the receptor is activated and represses the transcription of the luciferase gene, leading to a decrease in light output. An antagonist would block this repression.

General Protocol:

- **Cell Culture:** HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- **Transfection:** Cells are transiently co-transfected with expression plasmids for REV-ERB α and a luciferase reporter plasmid containing ROREs (e.g., pGL3-Bmal1-Luc). A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.
- **Compound Treatment:** 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of **GSK2945** or a known REV-ERB α agonist/antagonist as a control.
- **Luciferase Assay:** After 16-24 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity. The data is then plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).



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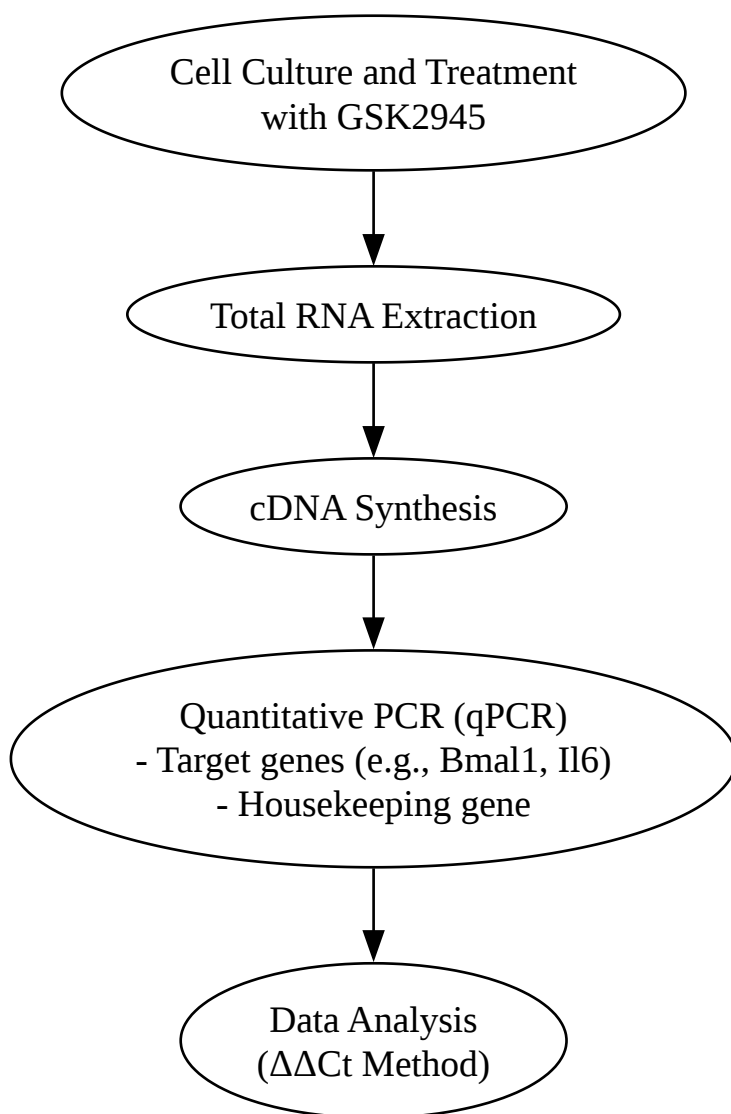
Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to assess the effect of **GSK2945** on the expression of endogenous REV-ERB α target genes.

Objective: To determine if **GSK2945** modulates the transcription of known REV-ERB α target genes (e.g., Bmal1, Il6).

General Protocol:

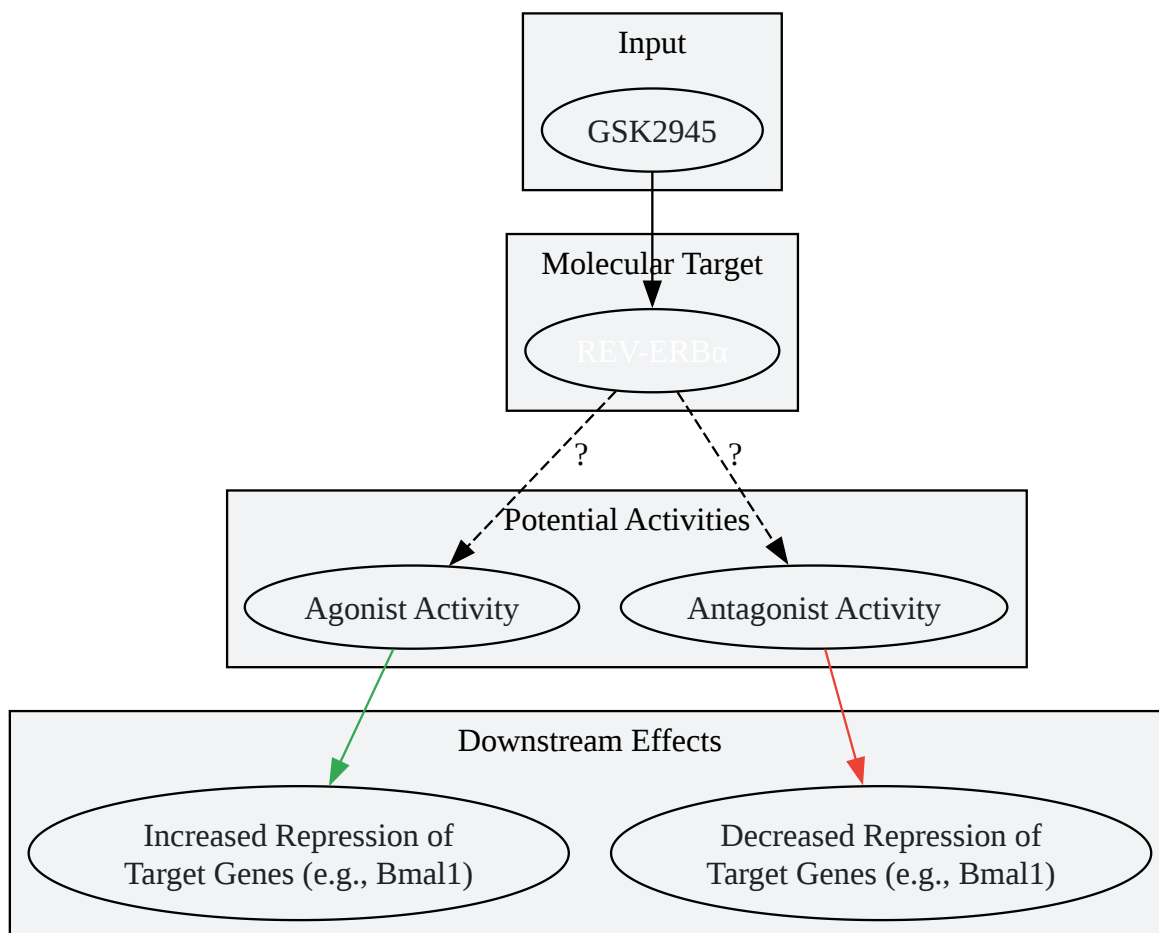
- **Cell Culture and Treatment:** A suitable cell line (e.g., HepG2, primary macrophages) is cultured and treated with various concentrations of **GSK2945** for a specified period (e.g., 6-24 hours).
- **RNA Extraction:** Total RNA is isolated from the cells using a commercial kit.
- **cDNA Synthesis:** The extracted RNA is reverse-transcribed into cDNA.
- **qPCR:** The expression of target genes (Bmal1, Il6) and a housekeeping gene (e.g., GAPDH, Actb) is quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
- **Data Analysis:** The relative expression of the target genes is calculated using the $\Delta\Delta C_t$ method, normalized to the housekeeping gene.



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Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by **GSK2945** is the REV-ERB α -mediated transcriptional repression pathway. As a ligand for REV-ERB α , **GSK2945**'s activity—whether agonistic or antagonistic—will determine the downstream consequences on gene expression and physiological processes.



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Conclusion and Future Directions

GSK2945 is a REV-ERB α ligand with potential therapeutic applications. However, a significant hurdle to its further development and use in research is the lack of comprehensive, publicly available data regarding its specific mode of action and quantitative pharmacological parameters. The ambiguity of whether **GSK2945** acts as an agonist or an antagonist, or exhibits a mixed profile, needs to be definitively resolved.

Future research should focus on:

- Definitive characterization of **GSK2945**'s activity: Comprehensive dose-response studies in various cell-based and biochemical assays are required to determine its EC50 and IC50 values and to clarify its agonistic versus antagonistic properties.
- Quantitative binding studies: Determination of the binding affinity (K_i , K_d) of **GSK2945** for REV-ERB α is essential for understanding its potency and for structure-activity relationship studies.
- Detailed pharmacokinetic and pharmacodynamic studies: In vivo studies with detailed reporting of pharmacokinetic parameters are needed to guide appropriate dosing and to understand the exposure-response relationship.
- Publication of detailed experimental protocols: The availability of detailed protocols will facilitate the reproducibility and further investigation of **GSK2945**'s effects by the broader scientific community.

Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of **GSK2945** and for advancing our understanding of REV-ERB α biology.

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